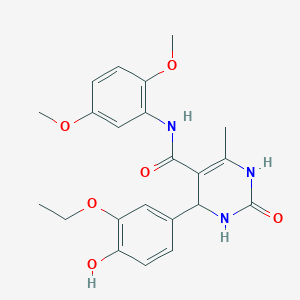

N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine carboxamide derivative characterized by two aromatic substituents and a methyl group on the pyrimidine ring. Its structure includes:

- First phenyl ring: 2,5-dimethoxy substitutions (electron-donating groups).

- Second phenyl ring: 3-ethoxy and 4-hydroxy substitutions (combining lipophilic and hydrophilic properties).

- Tetrahydropyrimidine core: A 6-methyl group and a 2-oxo functional group, which may influence hydrogen bonding and ring conformation.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-5-31-18-10-13(6-8-16(18)26)20-19(12(2)23-22(28)25-20)21(27)24-15-11-14(29-3)7-9-17(15)30-4/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJSFLFYDFWLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=CC(=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through a review of various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 372.42 g/mol

Structural Characteristics

The compound features a tetrahydropyrimidine core, which is known for its diverse biological properties. The presence of methoxy and hydroxy groups on the phenyl rings contributes to its potential activity by influencing solubility and reactivity.

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidines exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data of Similar Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.4 |

| Compound B | A549 (Lung) | 22.6 |

| Target Compound | MCF-7 (Breast) | TBD |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro studies reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that the compound exhibits selective inhibition against certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 45.2 |

| Butyrylcholinesterase | 30.5 |

Case Study 1: Anticancer Efficacy

A recent study published in a pharmacological journal highlighted the anticancer efficacy of related tetrahydropyrimidines. The study utilized a series of in vivo models where the compounds were administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic benefits.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that these compounds could enhance cognitive function and reduce amyloid plaque formation, suggesting their utility in neurodegenerative disease management.

Comparison with Similar Compounds

Key Structural Analog: N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

describes a closely related compound with the following distinctions:

*Note: The target compound’s formula is inferred by replacing Cl in ’s analog with OH, reducing molecular weight by ~18.44 g/mol.

Key Implications :

Broader Structural Analogs ()

- (R)- and (S)-enantiomers with phenoxyacetamido and diphenylhexanamide substituents.

- Stereochemical complexity : Additional chiral centers and extended alkyl/aryl chains.

While these analogs share the tetrahydropyrimidine-2-oxo-carboxamide core, their larger size and stereochemical diversity suggest divergent pharmacological profiles, such as enhanced selectivity or metabolic stability.

Methodological Insights from Crystallography and Conformational Analysis

Crystallographic Tools

Hydrogen Bonding and Ring Puckering

- Hydrogen bonding networks (): The target compound’s hydroxyl group likely forms O–H···O/N bonds absent in the chloro-substituted analog, affecting crystallization and stability .

- Ring puckering (): The tetrahydropyrimidine ring’s conformation, quantified via Cremer-Pople parameters, may vary between analogs due to substituent-induced steric strain .

Research Findings and Implications

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare tetrahydropyrimidine-5-carboxamide derivatives, and how are reaction conditions optimized?

- Methodological Answer: A tandem synthesis approach involving the Knoevenagel reaction, Michael addition, and intramolecular condensation is widely used for structurally related tetrahydropyrimidine derivatives. For example, 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides are synthesized via this route, with reaction conditions (e.g., solvent, temperature, and catalyst) tailored to enhance regioselectivity and yield . Recrystallization from methylene chloride/petroleum ether or ethanol is often used for purification .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. For instance, XRD analysis of methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate confirmed bond lengths (mean C–C = 0.002 Å) and hydrogen-bonding networks (R factor = 0.048) . Similarly, ethyl derivatives with trifluoromethyl substituents were characterized using monoclinic crystal systems (space group P21/c) .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and infrared (IR) spectroscopy are essential. For example, IR analysis of ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate confirmed C=O and S=C-N stretches, while 1H NMR resolved methyl and aromatic protons . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Advanced Research Questions

Q. How does regioselectivity in alkylation reactions of tetrahydropyrimidine derivatives vary with substituents?

- Methodological Answer: Alkylation at sulfur atoms is favored in 2-thioxo-tetrahydropyrimidines due to sulfur’s nucleophilicity. For example, allylation of 6-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide occurred regioselectively at the S atom to form thioethers, as confirmed by XRD . Substituent electronic effects (e.g., methoxy vs. trifluoromethyl groups) further modulate reactivity .

Q. What role do non-covalent interactions play in the solid-state packing of this compound?

- Methodological Answer: Weak hydrogen bonds (C–H⋯O, C–H⋯π) and π-π stacking stabilize crystal structures. In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, C–H⋯O interactions between methyl donors and methoxy acceptors form polymeric chains, while C–H⋯π interactions link adjacent layers . Such data guide the design of co-crystals for improved solubility.

Q. How can computational methods complement experimental data in studying structural analogs?

- Methodological Answer: Density functional theory (DFT) calculations align with XRD data to predict dihedral angles and electronic properties. For example, dihedral angles between pyrimidine rings and substituents (e.g., 12.8° for fluorophenyl groups) were validated computationally . Molecular docking studies can further explore biological interactions, such as enzyme binding .

Methodological Challenges & Contradictions

Q. What discrepancies exist in synthetic yields for similar tetrahydropyrimidine derivatives, and how are they resolved?

- Methodological Answer: Yields vary with substituent steric hindrance and solvent polarity. For instance, ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate required recrystallization from dichloromethane/petroleum ether (yield: 65–70%) , while Knoevenagel-based syntheses achieved higher yields (≥80%) in polar aprotic solvents . Contradictions arise from competing side reactions (e.g., over-alkylation), mitigated by stepwise monitoring via TLC .

Q. How do conflicting crystallographic data for polymorphic forms impact structural interpretation?

- Methodological Answer: Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed variations in dihedral angles (5.2° vs. 6.4°), attributed to packing forces . Such discrepancies necessitate multi-technique validation (PXRD, DSC) to confirm phase purity and avoid misassignment of bioactive conformers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.